molecular formula C13H14N6OS2 B13927875 2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile

2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B13927875
M. Wt: 334.4 g/mol
InChI Key: YECJXONJMOAUGJ-UHFFFAOYSA-N
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Description

2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 3,5-dimethyl-1H-pyrazole, which is then reacted with other intermediates to form the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and pyrazole-containing molecules. Examples might include:

  • 2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine
  • 2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-pyrimidine-5-carbonitrile

Uniqueness

What sets 2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14N6OS2

Molecular Weight

334.4 g/mol

IUPAC Name

2-amino-4-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]sulfanyl-6-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C13H14N6OS2/c1-7-4-8(2)19(18-7)10(20)6-22-12-9(5-14)11(21-3)16-13(15)17-12/h4H,6H2,1-3H3,(H2,15,16,17)

InChI Key

YECJXONJMOAUGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)CSC2=NC(=NC(=C2C#N)SC)N)C

Origin of Product

United States

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